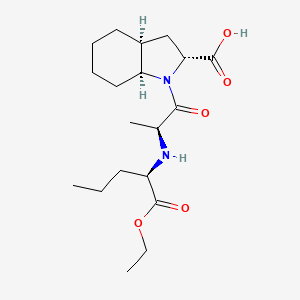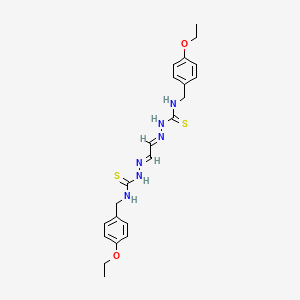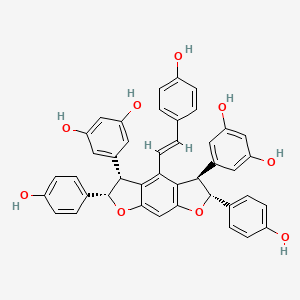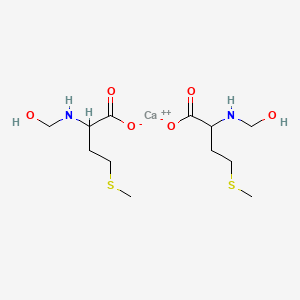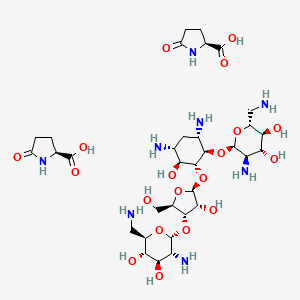
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.301 g/mol . This compound is a derivative of naphthaleneacetic acid, featuring a naphthalene ring substituted with an acetic acid group and a 2-methyl-1-oxopropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- typically involves the introduction of the 2-methyl-1-oxopropyl group to the naphthaleneacetic acid framework. This can be achieved through Friedel-Crafts acylation, where naphthaleneacetic acid reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring or the acetic acid side chain.
科学的研究の応用
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- has several scientific research applications:
作用機序
The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. The naphthalene ring and the acetic acid moiety can participate in binding interactions with proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-Naphthaleneacetic acid: A simpler derivative without the 2-methyl-1-oxopropyl group.
1-Naphthaleneacetic acid: An isomer with the acetic acid group attached to the 1-position of the naphthalene ring.
6-Methoxy-α-methyl-2-naphthaleneacetic acid: A derivative with a methoxy group and a methyl group on the naphthalene ring.
Uniqueness
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is unique due to the presence of the 2-methyl-1-oxopropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall functionality compared to its simpler analogs.
特性
CAS番号 |
91040-95-8 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-[6-(2-methylpropanoyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C16H16O3/c1-10(2)16(19)14-6-5-12-7-11(8-15(17)18)3-4-13(12)9-14/h3-7,9-10H,8H2,1-2H3,(H,17,18) |
InChIキー |
DYQZFKYDCVBNCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


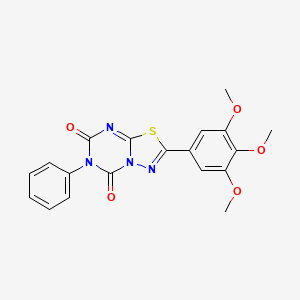



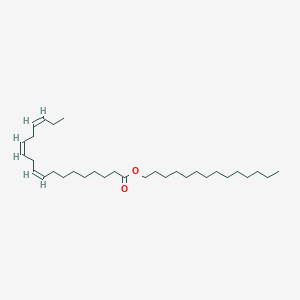

![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
